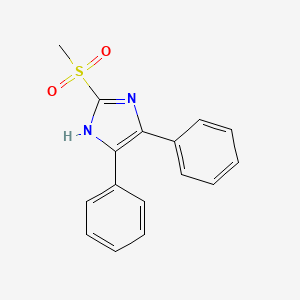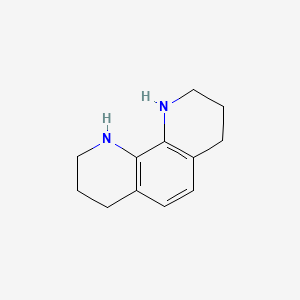
4-Methyloctadecan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloctadecan-4-OL is a chemical compound classified as a secondary alcohol It is characterized by a long carbon chain with a methyl group and a hydroxyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.
Reduction: Formation of 4-methyloctadecane.
Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.
Aplicaciones Científicas De Investigación
4-Methyloctadecan-4-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
4-Methylheptadecan-4-OL: Similar structure but with one less carbon atom.
4-Methylhexadecan-4-OL: Similar structure but with two fewer carbon atoms.
5-Methylheptadecan-7-OL: Similar structure but with the hydroxyl group on the seventh carbon.
Uniqueness: 4-Methyloctadecan-4-OL is unique due to its specific carbon chain length and the position of the methyl and hydroxyl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54892-13-6 |
|---|---|
Fórmula molecular |
C19H40O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
4-methyloctadecan-4-ol |
InChI |
InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3 |
Clave InChI |
VMTGGTJUJCMQNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)



![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)









